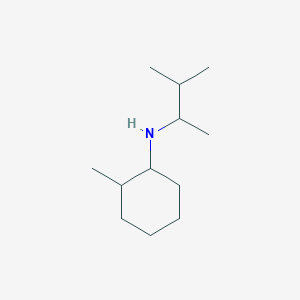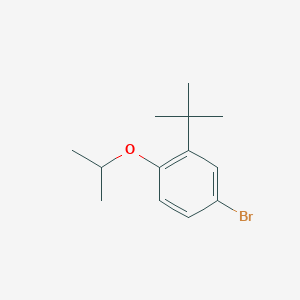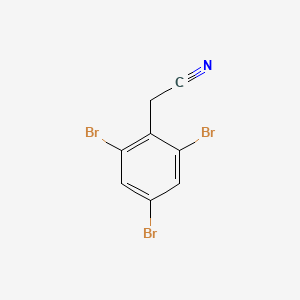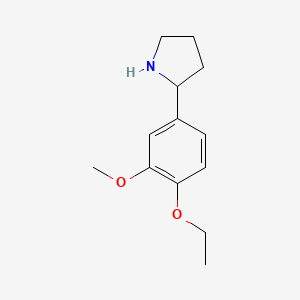
2,3,4-Trifluorobenzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’oxime de 2,3,4-trifluorobenzaldéhyde est un composé organique dérivé du 2,3,4-trifluorobenzaldéhyde. Il se caractérise par la présence de trois atomes de fluor liés au cycle benzénique et d’un groupe fonctionnel oxime.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’oxime de 2,3,4-trifluorobenzaldéhyde implique généralement la réaction du 2,3,4-trifluorobenzaldéhyde avec le chlorhydrate d’hydroxylamine en présence d’une base comme l’acétate de sodium. La réaction est généralement effectuée dans un solvant comme le méthanol à température ambiante. Le schéma réactionnel général est le suivant :
2,3,4-Trifluorobenzaldehyde+Hydroxylamine Hydrochloride→2,3,4-Trifluorobenzaldehyde Oxime+Water+Sodium Chloride
Méthodes de production industrielle
Les méthodes de production industrielle des oximes, y compris l’oxime de 2,3,4-trifluorobenzaldéhyde, impliquent souvent des conditions de réaction similaires, mais peuvent être optimisées pour une production à plus grande échelle. Cela peut inclure l’utilisation de réacteurs à écoulement continu et de techniques de séparation et de purification plus efficaces pour garantir un rendement et une pureté élevés du produit final.
Analyse Des Réactions Chimiques
Types de réactions
L’oxime de 2,3,4-trifluorobenzaldéhyde peut subir diverses réactions chimiques, notamment :
Oxydation : L’oxydation du groupe oxime peut conduire à la formation d’oxydes de nitrile.
Réduction : La réduction peut convertir le groupe oxime en amine correspondante.
Substitution : Les atomes de fluor du cycle benzénique peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et les peracides.
Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Les nucléophiles comme les amines ou les thiols peuvent être utilisés dans des réactions de substitution en conditions basiques.
Principaux produits
Oxydation : Oxydes de nitrile.
Réduction : Amines correspondantes.
Substitution : Divers dérivés de benzaldéhyde substitués selon le nucléophile utilisé.
Applications De Recherche Scientifique
L’oxime de 2,3,4-trifluorobenzaldéhyde présente plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés hétérocycliques et comme élément de base pour des molécules plus complexes.
Médecine : Des recherches sont en cours sur son utilisation potentielle comme précurseur de médicaments ciblant des voies biologiques spécifiques.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spéciaux ayant des propriétés spécifiques, telles que les polymères fluorés.
Mécanisme D'action
Le mécanisme d’action de l’oxime de 2,3,4-trifluorobenzaldéhyde implique son interaction avec des cibles moléculaires spécifiques. Le groupe oxime peut former des complexes stables avec les ions métalliques, ce qui peut être exploité dans la catalyse et d’autres processus chimiques. De plus, la présence d’atomes de fluor peut améliorer la réactivité et la stabilité du composé, le rendant utile dans diverses applications.
Comparaison Avec Des Composés Similaires
Composés similaires
- Oxime de 2,3,5-trifluorobenzaldéhyde
- Oxime de 3,4,5-trifluorobenzaldéhyde
- Oxime de 2,4,6-trifluorobenzaldéhyde
Unicité
L’oxime de 2,3,4-trifluorobenzaldéhyde est unique en raison de la position spécifique des atomes de fluor sur le cycle benzénique, qui peut influencer sa réactivité chimique et ses propriétés physiques. Cet isomérie de position peut entraîner des différences dans la façon dont le composé interagit avec d’autres molécules et dans sa stabilité globale.
Propriétés
Formule moléculaire |
C7H4F3NO |
|---|---|
Poids moléculaire |
175.11 g/mol |
Nom IUPAC |
(NE)-N-[(2,3,4-trifluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H4F3NO/c8-5-2-1-4(3-11-12)6(9)7(5)10/h1-3,12H/b11-3+ |
Clé InChI |
ZQZRUVBWUMUFNB-QDEBKDIKSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1/C=N/O)F)F)F |
SMILES canonique |
C1=CC(=C(C(=C1C=NO)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B12090701.png)

![2-[[2-(2-aminoethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12090725.png)
![5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine](/img/structure/B12090728.png)

![cyclo[DL-N(Me)Asp-DL-N(Me)xiIle-DL-N(Me)xiIle-Gly-DL-N(Me)Val-DL-Tyr(Me)-DL-OAla-DL-Pip-DL-N(Me)Val-DL-Val]](/img/structure/B12090744.png)
![6-bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12090752.png)






![3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B12090787.png)
